N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide is a synthetic organic compound that features a benzothiazole moiety linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: The benzothiazole derivative is then coupled with 3-bromophenylamine using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, would be integral to the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the benzamide group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide exerts its effects involves interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)benzamide
- 4-(propan-2-yloxy)benzamide
- 2-aminobenzothiazole derivatives
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide is unique due to the combination of the benzothiazole and benzamide moieties, which confer distinct biological activities. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H20N2O2S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C23H20N2O2S/c1-15(2)27-19-12-10-16(11-13-19)22(26)24-18-7-5-6-17(14-18)23-25-20-8-3-4-9-21(20)28-23/h3-15H,1-2H3,(H,24,26) |
InChI Key |
MYYLGPXBMOIVGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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